trans-3-Amino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester hydrochloride
CAS No.:
Cat. No.: VC13761368
Molecular Formula: C14H21ClN2O3
Molecular Weight: 300.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21ClN2O3 |
|---|---|
| Molecular Weight | 300.78 g/mol |
| IUPAC Name | benzyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C14H20N2O3.ClH/c15-13-8-16(7-6-12(13)9-17)14(18)19-10-11-4-2-1-3-5-11;/h1-5,12-13,17H,6-10,15H2;1H/t12-,13+;/m1./s1 |
| Standard InChI Key | VRSXTQARKUBRMS-KZCZEQIWSA-N |
| Isomeric SMILES | C1CN(C[C@@H]([C@H]1CO)N)C(=O)OCC2=CC=CC=C2.Cl |
| SMILES | C1CN(CC(C1CO)N)C(=O)OCC2=CC=CC=C2.Cl |
| Canonical SMILES | C1CN(CC(C1CO)N)C(=O)OCC2=CC=CC=C2.Cl |
Introduction
Chemical Structure and Molecular Properties
The compound’s IUPAC name, benzyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate hydrochloride, reflects its trans-configuration at the 3- and 4-positions of the piperidine ring. Key molecular properties include:
The hydrochloride salt enhances solubility and stability, making it suitable for laboratory handling. The piperidine core is substituted with an amino group (-NH₂) at C3 and a hydroxymethyl group (-CH₂OH) at C4, while the benzyl ester at the 1-position introduces aromaticity .
Synthetic Routes and Optimization
Key Synthetic Strategies
Synthesis typically involves multi-step sequences emphasizing stereochemical control:
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Piperidine Ring Formation: Cyclization of malonic acid derivatives or reductive amination of glutarate precursors .
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Functionalization:
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
A representative synthesis pathway is summarized below:
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to optimize yield and purity. Challenges include minimizing cis-isomer formation during cyclization, addressed via fractional crystallization .
Biological Activity and Mechanistic Insights
Monoamine Transporter Interactions
Piperidine derivatives exhibit affinity for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters . Structural analogs of this compound demonstrate:
Applications in Drug Discovery
Intermediate in Pharmaceutical Synthesis
The compound serves as a precursor for:
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Protease Inhibitors: Rigid piperidine scaffold mimics peptide bonds.
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Anticancer Agents: Analogues inhibit monoacylglycerol lipase (MAGL), a target in oncology .
Diagnostic Tool Development
Benzoylpiperidine fragments are exploited in positron emission tomography (PET) tracers for neurological disorders .
Analytical Characterization
Spectroscopic Techniques
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NMR: δ 3.7–4.2 ppm (piperidine protons), δ 7.3–7.5 ppm (benzyl aromatic protons).
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Mass Spectrometry: [M+H]⁺ = 301.2 m/z (theoretical).
Stereochemical Validation
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Vibrational Circular Dichroism (VCD): Confirms (3R,4S) configuration.
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X-ray Crystallography: Resolves ambiguities in NOE correlations .
Future Directions
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